4-Bromo-6-hydroxynicotinaldehyde

Description

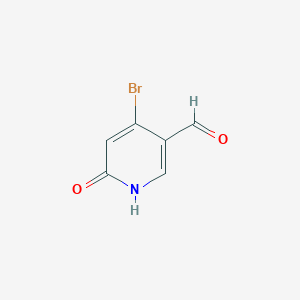

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrNO2 |

|---|---|

Molecular Weight |

202.01 g/mol |

IUPAC Name |

4-bromo-6-oxo-1H-pyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H4BrNO2/c7-5-1-6(10)8-2-4(5)3-9/h1-3H,(H,8,10) |

InChI Key |

HTDLSUCWSUWJFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CNC1=O)C=O)Br |

Origin of Product |

United States |

Chemical Reactivity and Strategic Derivatization of 4 Bromo 6 Hydroxynicotinaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group is a key site for molecular elaboration, participating in a variety of reactions that enable the construction of new carbon-carbon and carbon-nitrogen bonds.

The aldehyde function of 4-Bromo-6-hydroxynicotinaldehyde is susceptible to nucleophilic attack, leading to a variety of addition products. A significant class of these reactions is the Knoevenagel condensation, which involves the reaction of the aldehyde with active methylene (B1212753) compounds. rsc.org This reaction is a powerful tool for carbon-carbon bond formation. For instance, condensation with compounds like malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base, would yield the corresponding α,β-unsaturated systems. These products are versatile intermediates for the synthesis of more complex heterocyclic structures.

The general scheme for Knoevenagel condensation is as follows:

Table 1: Examples of Knoevenagel Condensation Reactions with this compound

| Active Methylene Compound | Expected Product |

| Malononitrile | 2-((4-Bromo-6-hydroxypyridin-3-yl)methylene)malononitrile |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-bromo-6-hydroxypyridin-3-yl)acrylate |

| Diethyl malonate | Diethyl 2-((4-bromo-6-hydroxypyridin-3-yl)methylene)malonate |

Reductive amination is a highly effective method for the synthesis of amines from aldehydes. organic-chemistry.orgyoutube.comyoutube.com This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. organic-chemistry.orgyoutube.comyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgyoutube.com The choice of reducing agent is crucial, as it must selectively reduce the iminium ion in the presence of the starting aldehyde. youtube.com This reaction allows for the introduction of a wide variety of substituents at the benzylic position, providing access to a library of substituted aminomethylpyridines.

The general pathway for reductive amination is illustrated below:

Table 2: Potential Products from Reductive Amination of this compound

| Amine | Reducing Agent | Expected Product |

| Ammonia | NaBH₃CN | (4-Bromo-6-hydroxypyridin-3-yl)methanamine |

| Methylamine | NaBH(OAc)₃ | 1-(4-Bromo-6-hydroxypyridin-3-yl)-N-methylmethanamine |

| Piperidine | NaBH₄ | 3-((Piperidin-1-yl)methyl)-4-bromopyridin-6-ol |

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, yielding 4-Bromo-6-hydroxynicotinic acid. This transformation is a key step in the synthesis of various biologically active compounds, including potential enzyme inhibitors and receptor antagonists. A variety of oxidizing agents can be employed for this purpose, ranging from mild reagents like silver oxide (Ag₂O) to stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The choice of oxidant must be carefully considered to avoid unwanted side reactions, such as oxidation of the hydroxyl group or degradation of the pyridine (B92270) ring.

The oxidation reaction can be represented as:

Transformations Involving the Hydroxyl Moiety

The phenolic hydroxyl group at the 6-position of the pyridine ring offers another avenue for derivatization, influencing the molecule's electronic properties and providing a handle for further functionalization.

The hydroxyl group can readily undergo esterification and etherification reactions to produce a range of derivatives. Esterification can be achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base. Etherification, on the other hand, is typically carried out by treating the compound with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.govnih.gov These reactions are valuable for modifying the lipophilicity and pharmacokinetic properties of the molecule.

Table 3: Examples of Esterification and Etherification Products

| Reagent | Reaction Type | Expected Product |

| Acetyl chloride | Esterification | 4-Bromo-5-formylpyridin-2-yl acetate |

| Benzoyl chloride | Esterification | 4-Bromo-5-formylpyridin-2-yl benzoate |

| Methyl iodide | Etherification | 4-Bromo-6-methoxynicotinaldehyde |

| Benzyl bromide | Etherification | 4-Bromo-6-(benzyloxy)nicotinaldehyde |

The hydroxyl group, particularly after conversion to an ether or another directing group, can play a crucial role in directing further substitution on the pyridine ring. One of the most powerful methods for regioselective functionalization is directed ortho-metalation (DoM). In this reaction, a strong base, typically an organolithium reagent, deprotonates the position ortho to the directing group. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents. For this compound, after protection of the hydroxyl group (e.g., as a methoxy (B1213986) or MOM ether), the directing group would likely facilitate lithiation at the C5 position, ortho to the directing group. This strategy provides a route to tri-substituted pyridine derivatives that would be difficult to access through other means.

The principle of Directed ortho-Metalation is shown below:

Electrophilic and Nucleophilic Reactions of the Bromine Substituent

The bromine atom at the C4 position of the this compound ring is a key functional group that enables a variety of chemical transformations. Its reactivity is primarily governed by its ability to participate in transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) pathways. These reactions allow for the strategic introduction of diverse substituents, making the compound a valuable building block in organic synthesis.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituent in this compound serves as an excellent handle for such transformations, including the well-known Heck and Sonogashira reactions.

The Heck reaction , catalyzed by palladium complexes, facilitates the coupling of aryl halides with alkenes. wikipedia.orgyoutube.com This reaction would allow for the introduction of a variety of alkenyl groups at the C4 position of the pyridine ring. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. youtube.com

The Sonogashira reaction is another palladium-catalyzed cross-coupling reaction that involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, a Sonogashira coupling would enable the introduction of an alkynyl moiety at the C4 position, leading to the formation of arylalkynes. Such reactions are valuable in the synthesis of natural products, pharmaceuticals, and organic materials. researchgate.net

While specific studies on this compound are not prevalent, research on analogous structures such as 4-bromo-6H-1,2-oxazines demonstrates the feasibility of these transformations. For instance, 4-bromo-6H-1,2-oxazines have been successfully subjected to both Suzuki and Sonogashira coupling reactions, yielding a range of 4-aryl- and 4-alkynyl-substituted products in good yields. nih.gov The reactions were carried out under typical palladium-catalyzed conditions, highlighting the utility of the bromine atom at the C4 position as a reactive site for cross-coupling. researchgate.netnih.gov

Below is a table summarizing typical conditions for Sonogashira reactions on a related bromo-substituted heterocyclic compound:

| Reactant | Coupling Partner | Catalyst System | Solvent | Conditions | Product | Yield | Reference |

| 4-bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Toluene, Et₃N | Room Temp., 6-20 h | 4-(Phenylethynyl)-6H-1,2-oxazine | Good | nih.gov |

| 4-bromo-6H-1,2-oxazine | Trimethylsilylethyne | PdCl₂(PPh₃)₂, CuI | Toluene, Et₃N | Room Temp., 6-20 h | 4-((Trimethylsilyl)ethynyl)-6H-1,2-oxazine | Good | nih.gov |

| 4-bromo-6H-1,2-oxazine | 1-Hexyne | PdCl₂(PPh₃)₂, CuI | Toluene, Et₃N | Room Temp., 6-20 h | 4-(Hex-1-yn-1-yl)-6H-1,2-oxazine | Good | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2, C4, and C6) to the ring nitrogen. stackexchange.com The presence of the electronegative nitrogen atom allows for the stabilization of the anionic Meisenheimer complex intermediate that forms during the reaction. stackexchange.comwikipedia.org

In the case of this compound, the bromine atom is located at the C4 position, which is activated towards nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles. The general mechanism for an SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate, followed by the departure of the leaving group (in this case, bromide) to restore the aromaticity of the ring. wikipedia.org

The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. Studies on the kinetics of nucleophilic substitution of various bromopyridines with nucleophiles such as methoxide (B1231860) and phenoxide ions have provided valuable insights into these reactions. acs.org Generally, a stronger nucleophile and a more electron-deficient pyridine ring will lead to a faster reaction rate.

Common nucleophiles that can be employed in SNAr reactions with this compound include alkoxides, thiolates, and amines, which would lead to the formation of the corresponding ethers, thioethers, and animated pyridines, respectively.

Pyridine Nitrogen as a Coordination Site and Basic Center

The nitrogen atom of the pyridine ring in this compound plays a crucial role in its chemical behavior. The lone pair of electrons on the nitrogen atom makes it a basic center and a coordination site for metal ions.

As a basic center, the pyridine nitrogen can be protonated by acids. This basicity can influence the reactivity of the molecule in several ways. For instance, in acidic conditions, the protonated form of the pyridine may be less susceptible to electrophilic attack due to the positive charge on the ring. Conversely, the basicity of the nitrogen is a key factor in many reactions where it acts as an internal base or scavenger for protons generated during a reaction.

The ability of the pyridine nitrogen to act as a ligand and coordinate to metal centers is of significant importance, particularly in the context of the transition-metal-catalyzed reactions discussed previously. In reactions like the Heck and Sonogashira couplings, the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can influence the catalyst's activity and selectivity. The formation of such a complex can affect the electronic properties of the catalyst and the substrate, thereby modulating the reaction outcome.

Furthermore, the coordination of the pyridine nitrogen to a metal can be a deliberate strategy in the design of novel catalysts or functional materials. The bidentate or pincer-type chelation involving the pyridine nitrogen and other functional groups on the molecule can lead to the formation of stable metal complexes with specific catalytic or photophysical properties.

Mechanistic Investigations and Computational Analyses of 4 Bromo 6 Hydroxynicotinaldehyde Chemistry

Tautomerism and Electronic Effects on Reactivity

Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible isomers, is a key feature of hydroxypyridines. The position of the tautomeric equilibrium can profoundly influence the chemical reactivity and physical properties of the molecule.

The equilibrium between the hydroxy and pyridone forms is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the pyridine (B92270) ring. wuxibiology.comwikipedia.orgchemtube3d.com In the gas phase and in non-polar solvents, the hydroxy-pyridine form is often favored for simple hydroxypyridines. wikipedia.org However, in polar solvents and in the solid state, the pyridone form typically predominates due to its greater polarity and ability to form strong intermolecular hydrogen bonds. chemtube3d.com

Computational studies on simpler systems like 2-hydroxypyridine (B17775) have shown that the energy difference between the tautomers is often small. For instance, ab initio calculations for 2-pyridone/2-hydroxypyridine have estimated the pyridone to be more stable by a mere 0.3 kcal/mol. wayne.edu For the 4-pyridone/4-hydroxypyridine (B47283) system, the pyridone form is also generally favored in solution. wikipedia.orgchemtube3d.com

The presence of the electron-withdrawing bromine atom at the 4-position and the aldehyde group at the 3-position in 4-Bromo-6-hydroxynicotinaldehyde is expected to influence the tautomeric equilibrium. These groups can affect the acidity of the hydroxyl proton and the basicity of the ring nitrogen, thereby shifting the equilibrium. A quantitative prediction would necessitate specific experimental measurements or dedicated computational modeling for this particular molecule.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure |

| 6-Hydroxy-Pyridine | |

| 6-Pyridone |

Note: The equilibrium between these forms is dynamic and solvent-dependent.

The tautomeric state of this compound is crucial in determining its reactivity. The hydroxy-pyridine form possesses a nucleophilic hydroxyl group and an aromatic pyridine ring, making it susceptible to electrophilic attack on the ring and reactions at the hydroxyl group. Conversely, the pyridone form has a lactam structure with a conjugated system that alters the electronic distribution and reactivity of the ring.

The dominant tautomer will dictate the available reaction pathways. For instance, reactions that require the nucleophilicity of the hydroxyl group will proceed more readily from the hydroxy-pyridine tautomer. In contrast, reactions involving the amide-like reactivity of the pyridone ring will be favored when the pyridone tautomer is the major species in the equilibrium. The choice of reaction conditions, particularly the solvent, can therefore be used to selectively promote reactions that proceed through a specific tautomeric form.

Density Functional Theory (DFT) Studies in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating reaction mechanisms, predicting molecular properties, and understanding the intricacies of chemical bonding. nih.gov While specific DFT studies on this compound are not extensively reported, the application of DFT to similar molecular systems provides a clear framework for how such analyses would be conducted and the insights they would offer.

C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. escholarship.org DFT calculations are instrumental in elucidating the mechanisms of these complex transformations. For a molecule like this compound, DFT could be used to investigate various potential C-H activation pathways, such as at the aldehyde C-H bond or at one of the aromatic C-H bonds on the pyridine ring.

These calculations would involve mapping the potential energy surface of the reaction, identifying transition states, and calculating the activation energies for different pathways. For example, in a palladium-catalyzed C-H activation, DFT can help to distinguish between different possible mechanisms, such as concerted metalation-deprotonation (CMD) or oxidative addition. nih.gov By comparing the calculated energy barriers for these pathways, the most likely reaction mechanism can be determined.

In catalytic reactions, understanding the entire catalytic cycle is essential for optimizing reaction conditions and developing more efficient catalysts. DFT calculations can provide detailed insights into each elementary step of a catalytic cycle, including ligand exchange, oxidative addition, migratory insertion, and reductive elimination. researchgate.net

Table 2: Hypothetical DFT-Calculated Energy Barriers for a Catalytic Cycle

| Catalytic Step | Transition State | Calculated Energy Barrier (kcal/mol) |

| Oxidative Addition | TS1 | 15.2 |

| C-H Activation | TS2 | 22.5 |

| Reductive Elimination | TS3 | 18.7 |

Note: This table presents hypothetical data to illustrate the type of information obtained from DFT calculations. The C-H activation step would be the rate-determining step in this example.

Role as a Transient Directing Group (TDG) in C-H Functionalization

The 2-hydroxynicotinaldehyde (B1277654) core, which is present in this compound, has been shown to be a particularly effective TDG for the C-H functionalization of amines. rsc.orgnih.govresearchgate.net The mechanism involves the initial condensation of the aldehyde group of the hydroxynicotinaldehyde with a primary or secondary amine substrate to form a transient imine. The hydroxyl group and the imine nitrogen can then act as a bidentate ligand, coordinating to a metal catalyst (e.g., palladium). This coordination positions the metal center in close proximity to a specific C-H bond on the amine substrate, facilitating its selective activation and subsequent functionalization. After the C-H functionalization step, the imine is hydrolyzed, regenerating the aldehyde and releasing the functionalized amine product.

The presence of the bromo substituent at the 4-position of this compound could potentially modulate its effectiveness as a TDG by altering the electronic properties of the pyridine ring and the acidity of the hydroxyl group, which could, in turn, affect its coordination to the metal center.

Mechanistic Role of Aldehyde-Based TDGs in C(sp²)-H and C(sp³)-H Activation

The central principle of aldehyde-based transient directing group strategy involves the in-situ, reversible formation of an imine from the aldehyde substrate and an amine co-catalyst, often an amino acid. nih.gov This transiently formed imine serves as a more potent directing group than the initial aldehyde. researchgate.net The imine nitrogen and another Lewis basic site, typically a carboxylate from an amino acid co-catalyst or a heteroatom on the aldehyde itself, form a bidentate chelate with the metal catalyst (commonly Pd, Rh, or Cu). nih.govnih.gov This chelation creates a stable metallacyclic intermediate, which positions the catalyst to selectively activate a specific C(sp²) or C(sp³) C-H bond within the substrate. snnu.edu.cn

Computational studies, particularly Density Functional Theory (DFT), have provided significant insights into this mechanism. For instance, in a copper-catalyzed sulfonylation reaction using 2-hydroxynicotinaldehyde, a close analog of this compound, DFT investigations revealed that the TDG plays a crucial role in lowering the energy barrier of the turnover-limiting C-H activation step. nih.gov The concerted metalation-deprotonation (CMD) pathway is significantly favored in the presence of the TDG compared to a reaction directed by the free amine. nih.gov The improved ligation provided by the in situ-formed imine facilitates the CMD step, which is a common mechanism in such C-H activations. nih.gov This process underscores the efficiency gained by transforming a weakly coordinating aldehyde into a strongly coordinating imine transiently during the catalytic cycle. nih.govresearchgate.net

The general catalytic cycle, exemplified by a Palladium(II)-catalyzed reaction, is proposed to begin with the reversible formation of an imine intermediate from the aldehyde and the TDG. researchgate.net This is followed by coordination to the Pd(II) catalyst and subsequent C-H bond cleavage via a CMD mechanism to form a palladacycle. researchgate.netnih.gov Reductive elimination then forms the new C-C or C-heteroatom bond and a Pd(0) species, which is reoxidized to Pd(II) to continue the cycle. The final product is released upon hydrolysis of the imine. rsc.org

Influence of Directing Group Structure on Regioselectivity

The structure of the transient directing group is a critical determinant of regioselectivity, particularly in the functionalization of aliphatic C(sp³)-H bonds. nih.govresearchgate.net By rationally designing the amino acid or amine co-catalyst, chemists can steer the reaction to activate a specific C-H bond over others. A key factor is the bite angle of the TDG when chelated to the metal center, which in turn dictates the size and stability of the resulting metallacycle. nih.govresearchgate.net

A compelling demonstration of this principle is the site-selective β- and γ-C(sp³)-H arylation of primary aldehydes. nih.gov By simply switching the amino acid used as the TDG, the reaction selectivity can be inverted. For example, in the arylation of butanal, using 3-amino-3-methylbutyric acid (TDG1), which favors a 6-membered palladacycle, results in exclusive β-arylation. nih.gov Conversely, employing tert-Leucine (TDG2), which forms a 5-membered chelating ring, switches the selectivity to favor γ-arylation. nih.gov This control is attributed to matching the bite angle of the TDG with the geometric requirements of the desired palladacycle intermediate. nih.govresearchgate.net

Interactive Table: Influence of TDG Structure on Regioselectivity of Butanal Arylation

| Transient Directing Group (TDG) | Chelating Ring Size | Preferred Palladacycle Size | Outcome | Selectivity (β:γ or γ:β) | Yield |

| 3-amino-3-methylbutyric acid (TDG1) | 6-membered | 6-membered | β-arylation | >20:1 | 77% |

| tert-Leucine (TDG2) | 5-membered | 7-membered | γ-arylation | 9:1 | 62% |

Data derived from studies on primary aldehydes, illustrating the principle of TDG-controlled regioselectivity. nih.gov

The inherent structure of the aldehyde substrate, including the electronic nature and position of substituents on an aromatic ring like in this compound, also plays a role. The electron-withdrawing bromo group and the coordinating hydroxyl group would be expected to influence the electronic properties of the pyridine ring and its interaction with the metal center, potentially affecting reaction rates and yields. rsc.org

Experimental Mechanistic Probes (e.g., Kinetic Studies, Intermediate Characterization)

To validate proposed mechanisms and understand the intricacies of the catalytic cycle, a variety of experimental probes are employed. These studies provide crucial evidence regarding the nature of the rate-determining step, the reversibility of key transformations, and the identity of reaction intermediates. nih.gov

Kinetic Isotope Effect (KIE): KIE studies are fundamental for determining whether a C-H bond is broken in the rate-determining step of the reaction. nih.gov This is achieved by comparing the reaction rates of a substrate with its deuterated counterpart. In the TDG-controlled β- and γ-arylation of primary aldehydes, large primary KIE values (kH/kD) were observed (KIEβ of 7.8 and KIEγ of 5.6). nih.gov Such significant values strongly indicate that the cleavage of the C(sp³)-H bond is indeed the rate-limiting step in both the β and γ functionalization pathways. nih.govresearchgate.net

Deuterium (B1214612) Labeling Experiments: These experiments are used to probe the reversibility of the C-H activation step. The reaction is conducted in the presence of a deuterium source, and the starting material and product are analyzed for deuterium incorporation. rsc.orgnih.gov In the aforementioned Pd-catalyzed arylation of aldehydes, the absence of deuterium incorporation in the recovered starting material or the arylated products suggested that the C-H cleavage step was irreversible under those specific reaction conditions. nih.govresearchgate.net In contrast, for some Rh-catalyzed C(sp²)-H functionalizations of benzaldehydes, deuterium incorporation at the ortho-position of the starting material was observed, implying a reversible C-H activation step in that system. rsc.org

Interactive Table: Summary of Experimental Mechanistic Probes in Aldehyde-Directed C-H Activation

| Experimental Probe | System Studied | Observation | Mechanistic Implication |

| Kinetic Isotope Effect (KIE) | Pd-catalyzed β- and γ-C(sp³)-H arylation of primary aldehydes | Large primary KIE values (kH/kD = 5.6 - 7.8) | C-H bond cleavage is the rate-determining step. |

| Deuterium Labeling | Pd-catalyzed β- and γ-C(sp³)-H arylation of primary aldehydes | No deuterium incorporation in product or starting material | C-H cleavage is irreversible. |

| Deuterium Labeling | Rh-catalyzed C(sp²)-H functionalization of benzaldehydes | Deuterium incorporation at the ortho-position of starting material | C-H activation is reversible. |

| Intermediate Characterization | Pd-catalyzed C(sp²)-H arylation of benzaldehydes | Isolation and characterization of a palladacycle intermediate | Confirms the formation of the proposed cyclometalated species. |

This table summarizes findings from various studies to illustrate the application of common mechanistic probes. rsc.orgnih.govresearchgate.net

Intermediate Characterization: The direct isolation and characterization of proposed catalytic intermediates provide the most definitive evidence for a given mechanism. In several studies involving transient directing groups, researchers have successfully isolated and structurally characterized key metallacycle intermediates, such as palladacycles. rsc.org Demonstrating that an isolated intermediate is catalytically competent (i.e., it can proceed to form the final product under reaction conditions) further solidifies its role in the catalytic cycle. rsc.org

Strategic Applications in Complex Organic Synthesis and Chemical Scaffold Design

Utility as a Versatile Synthetic Building Block

The inherent reactivity of its multiple functional groups allows 4-Bromo-6-hydroxynicotinaldehyde to serve as a linchpin in the assembly of complex molecules. The aldehyde group readily participates in condensations and cycloadditions, the hydroxyl group can be alkylated or acylated, and the bromo substituent is amenable to a variety of cross-coupling reactions.

Construction of Diverse Heterocyclic Architectures

The strategic placement of reactive sites on the pyridine (B92270) ring of this compound facilitates its use in the synthesis of a wide array of fused and substituted heterocyclic systems. For instance, the aldehyde functionality can react with a range of binucleophiles to construct new rings. A notable example is the synthesis of 6-amino-2-bromo-4-hydroxynicotinaldehyde derivatives, which are themselves valuable synthetic intermediates. rsc.org This transformation highlights the utility of the aldehyde group in building more complex heterocyclic structures. The general reactivity of nicotinic aldehydes suggests that this compound can be a key starting material for the synthesis of various fused pyridines, such as thienopyridines, furopyridines, and pyridopyridines, which are prevalent scaffolds in medicinal chemistry.

| Starting Material | Reagent | Product Class | Potential Application |

| This compound | Amines, Hydrazines | Fused Pyridines | Medicinal Chemistry |

| This compound | Active Methylene (B1212753) Compounds | Substituted Pyridines | Materials Science |

| This compound | Dinucleophiles | Polycyclic Heterocycles | Agrochemicals |

Synthesis of Polycyclic and Bridged Molecular Frameworks

Beyond the construction of simple heterocycles, this compound is a potential precursor for more intricate polycyclic and bridged molecular frameworks. While direct literature examples for this specific aldehyde are scarce, the principles of tandem reactions on similar ortho-hydroxy-substituted aromatic aldehydes can be extrapolated. For example, processes like tandem photoenolization/Diels-Alder reactions, which have been successfully employed for the synthesis of polycyclic naphthols, could potentially be adapted for this compound. snnu.edu.cn Such a strategy would involve the in situ generation of a reactive diene from the aldehyde, which could then undergo cycloaddition with a suitable dienophile to construct complex polycyclic systems. The bromine atom offers a handle for further intramolecular cyclizations, paving the way for the synthesis of novel bridged architectures.

Implementation as a Catalytic Transient Directing Group (TDG)

A significant advancement in synthetic chemistry is the use of transient directing groups (TDGs) to achieve site-selective C-H functionalization. nih.govresearchgate.net This strategy avoids the lengthy installation and removal of traditional directing groups. Given the structural similarities to 2-hydroxynicotinaldehyde (B1277654), which has been successfully employed as a TDG, this compound is a prime candidate for this application. The aldehyde group can reversibly form an imine with a substrate containing a primary amine, and the hydroxyl group can act as an internal ligand to coordinate with a metal catalyst, directing the functionalization to a specific C-H bond.

Enabling Site-Selective C-H Functionalization for Advanced Building Blocks

The application of this compound as a TDG would enable the direct and selective functionalization of otherwise unreactive C-H bonds in various substrates. For example, in the presence of a palladium catalyst, the transiently formed imine could direct the ortho-C-H arylation, alkenylation, or acylation of the substrate. This approach is particularly valuable for the late-stage functionalization of complex molecules, providing a rapid route to analogues and derivatives. The principles of this methodology have been demonstrated with the related 2-hydroxynicotinaldehyde, which has been used to direct the arylation of β-alanine derived amino esters.

Design and Optimization of Dual Catalytic Systems

The effective use of TDGs often relies on dual catalytic systems. In the context of this compound, a dual catalytic system would likely involve a transition metal catalyst (e.g., palladium) for the C-H activation and a co-catalyst to facilitate the formation and cleavage of the transient imine. A Pd/Pd co-catalytic system has been shown to be effective in promoting reactions with 2-hydroxynicotinaldehyde as the TDG. The optimization of such systems, including the choice of metal, ligand, and reaction conditions, is crucial for achieving high efficiency and selectivity.

| Catalyst Component | Role | Example |

| Palladium Catalyst | C-H Activation/Functionalization | Pd(OAc)2 |

| Co-catalyst | Facilitates TDG Turnover | Acid/Base |

| Ligand | Modulates Catalyst Reactivity | Phosphine or N-Heterocyclic Carbene |

Subsequent Functionalization and Diversification of TDG-Derived Products

A key advantage of the transient directing group strategy is that the product of the C-H functionalization is obtained in a "traceless" manner, meaning the directing group is not incorporated into the final molecule. The resulting functionalized products, now possessing new chemical handles, are primed for further synthetic transformations. For instance, a newly introduced aryl group can be further modified through standard cross-coupling reactions. The inherent functional groups of the starting substrate are preserved, allowing for orthogonal chemical modifications and the rapid generation of molecular diversity from a common intermediate.

Precursor for Advanced Synthetic Intermediates and Functional Materials

This compound is a trifunctional scaffold, presenting chemists with three distinct reactive handles—the bromo, hydroxyl, and aldehyde groups—that can be selectively manipulated to generate a diverse array of advanced synthetic intermediates. The inherent reactivity of these groups, combined with the electronic nature of the pyridine ring, makes this compound a valuable starting material for a variety of chemical transformations.

The bromine atom at the 4-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl, heteroaryl, or alkyl groups by reacting the bromopyridine with a corresponding boronic acid or ester. nih.gov Similarly, Sonogashira coupling allows for the introduction of alkyne moieties, which are themselves versatile functional groups for further elaboration, including click chemistry or cyclization reactions. nih.gov The Heck coupling offers a pathway to introduce alkenyl substituents. This ability to form new C-C bonds at the C4 position is fundamental to building molecular complexity and synthesizing a variety of substituted pyridine cores that are central to many biologically active compounds and functional materials.

The aldehyde group is a classic functional group for a host of transformations. It can readily undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to yield secondary alcohols, which can then be further functionalized. Reductive amination with primary or secondary amines provides a straightforward route to a wide range of substituted aminomethylpyridines, a common motif in medicinal chemistry. Furthermore, the aldehyde can participate in various condensation reactions, such as the Knoevenagel, Wittig, or Horner-Wadsworth-Emmons reactions, to generate α,β-unsaturated systems, which are key intermediates for the synthesis of more complex heterocyclic systems through cycloaddition or Michael addition reactions.

The hydroxyl group at the 6-position, which exists in tautomeric equilibrium with its corresponding pyridone form, also offers numerous opportunities for derivatization. It can be alkylated or acylated to introduce a variety of ether or ester functionalities, which can modulate the physicochemical properties of the molecule, such as solubility and lipophilicity. The hydroxyl group can also direct metallation at the adjacent C5 position, providing a regioselective route to further functionalization.

The combination of these three functional groups allows for a stepwise and controlled diversification of the this compound scaffold. For example, the bromine can first be subjected to a Suzuki coupling, followed by a condensation reaction at the aldehyde, and finally, etherification of the hydroxyl group. This orthogonal reactivity is highly valuable in the synthesis of complex target molecules.

The pyridine core itself, particularly when functionalized, is a key component in the design of functional materials. nih.govmdpi.com Pyridine-based ligands are widely used in coordination chemistry and have been incorporated into metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. nih.gov The nitrogen atom of the pyridine ring can coordinate to metal centers, and the substituents can be tailored to tune the electronic properties and steric environment of the resulting metal complex. Derivatives of this compound could serve as precursors to ligands for dye-sensitized solar cells or organic light-emitting diodes (OLEDs), where the electronic properties of the heterocyclic core are crucial for device performance. acs.org

Strategic Use in Lead-Oriented Synthesis Concepts

Lead-oriented synthesis is a drug discovery strategy that focuses on the creation of small, structurally novel, and functionally rich molecules that occupy a "lead-like" chemical space. mappingignorance.org These compounds are distinct from larger, more complex "drug-like" molecules and serve as ideal starting points for medicinal chemistry optimization programs. The key characteristics of lead-like compounds are typically a lower molecular weight (e.g., 200-350 Da), a moderate lipophilicity (e.g., cLogP < 3), and the presence of functional groups that allow for rapid and diverse chemical elaboration. mappingignorance.org

This compound fits well within the principles of lead-oriented synthesis. Its molecular weight of 202.01 g/mol and the presence of three distinct functional groups make it an excellent scaffold for generating a library of diverse, yet related, compounds. The strategic value of this compound lies in its ability to act as a "hub" from which numerous chemical vectors can be explored.

The heterocyclic pyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs. scitechdaily.com Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a desirable feature in many drug candidates. The presence of a halogen atom, in this case, bromine, is also of significant strategic importance in lead discovery. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to protein-ligand binding affinity and specificity. nih.gov Furthermore, the bromine atom serves as a versatile synthetic handle for diversification through cross-coupling reactions, as previously discussed. This allows for the systematic exploration of the chemical space around the pyridine core to identify structure-activity relationships (SAR).

The aldehyde and hydroxyl groups provide additional points for diversification, allowing for the introduction of a wide range of functionalities that can modulate the compound's ADME (absorption, distribution, metabolism, and excretion) properties. For instance, the aldehyde can be converted into a variety of heterocyclic rings, and the hydroxyl group can be modified to improve solubility or metabolic stability.

In a lead-oriented synthesis campaign, this compound could be used to generate a library of compounds where each of the three functional groups is systematically modified. For example, a matrix of compounds could be synthesized by reacting the starting material with a set of boronic acids (at the bromo position), a set of amines (at the aldehyde position via reductive amination), and a set of alkylating agents (at the hydroxyl position). This combinatorial approach can rapidly generate a large number of diverse compounds for biological screening, increasing the probability of identifying a promising lead compound. The resulting lead can then be further optimized by fine-tuning the substituents to maximize potency and selectivity while maintaining favorable physicochemical properties.

Compound Data

Below are tables detailing the properties of the chemical compounds mentioned in this article.

Table 1: this compound

| Property | Value |

| IUPAC Name | 4-Bromo-6-hydroxypyridine-3-carbaldehyde |

| CAS Number | 1289159-69-8 |

| Molecular Formula | C₆H₄BrNO₂ |

| Molecular Weight | 202.01 g/mol |

| Appearance | Solid |

| SMILES | O=Cc1c(Br)cc(O)nc1 |

| InChI | InChI=1S/C6H4BrNO2/c7-5-2-6(9)8-1-4(5)3-10/h1-3,9H |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.